6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of 259.04 g/mol. It belongs to the class of chromene derivatives, which are recognized for their diverse biological activities and applications in various fields of research, including medicinal chemistry and materials science. The structure features two chlorine atoms at the 6th and 8th positions, an oxo group at the 2nd position, and a carboxylic acid group at the 3rd position on the chromene ring .
The synthesis of 6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid typically involves several chemical reactions, including halogenation and carboxylation processes. One common method includes:
The reactions are usually performed under specific temperature and pressure conditions to optimize yield and purity. The final product is often purified through recrystallization or chromatography techniques to achieve high purity levels necessary for biological testing .
The molecular structure of 6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid can be represented by its SMILES notation: OC(=O)C1=CC2=C(OC1=O)C(Cl)=CC(Cl)=C2
. The InChIKey for this compound is WJEHZKIVHXRVSR-UHFFFAOYSA-N
, which provides a unique identifier for chemical substances.
6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action of 6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific biological targets:
These mechanisms suggest potential therapeutic applications in treating inflammatory diseases and cancer .
The physical properties include:
Chemical properties include:
Relevant data indicates that the compound may exhibit significant biological activities due to its structural features .
6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid has several scientific uses:
Research continues into its potential therapeutic applications across various fields .
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3